

physicochemical properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine

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Compound of Interest

Compound Name: 2-(5-methyl-1H-pyrazol-3-yl)pyridine

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An In-Depth Technical Guide to the Physicochemical Properties of **2-(5-methyl-1H-pyrazol-3-yl)pyridine**

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **2-(5-methyl-1H-pyrazol-3-yl)pyridine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole-pyridine scaffold is a privileged structure, appearing in numerous biologically active agents.^{[1][2]} Understanding the fundamental properties such as ionization constant (pKa), lipophilicity (logP/logD), aqueous solubility, and thermal characteristics is paramount for optimizing compound design, predicting pharmacokinetic behavior, and developing viable drug candidates. This document synthesizes computational data with field-proven experimental protocols, offering both a data repository and a practical guide for laboratory investigation.

Introduction and Molecular Overview

2-(5-methyl-1H-pyrazol-3-yl)pyridine is a bicyclic heteroaromatic compound that serves as a versatile building block in the synthesis of novel therapeutic agents.^[3] Its structure combines the electron-rich pyrazole ring with the electron-deficient pyridine ring, creating a unique electronic and steric profile that facilitates diverse interactions with biological targets. Compounds incorporating this scaffold have been investigated for a range of activities,

including their potential as enzyme inhibitors and modulators of cellular signaling pathways.[\[3\]](#) [\[4\]](#)

This guide moves beyond a simple data sheet to explain the causality behind these properties and the experimental systems used for their validation. For professionals in drug development, a deep understanding of these parameters is not merely academic; it is the foundation upon which successful lead optimization, formulation, and preclinical evaluation are built.

Table 1: Molecular Identifiers and Basic Properties

Property	Value	Source
IUPAC Name	2-(5-methyl-1H-pyrazol-3-yl)pyridine	PubChem [5]
CAS Number	19959-77-4; 27305-70-0	Sigma-Aldrich, ChemicalBook [6]
Molecular Formula	C ₉ H ₉ N ₃	PubChem [5]
Molecular Weight	159.19 g/mol	PubChem [5]
Physical Form	White to off-white solid	Sigma-Aldrich

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Scientific Importance

The pKa value dictates the extent of ionization of a molecule at a given pH. For **2-(5-methyl-1H-pyrazol-3-yl)pyridine**, the basic nitrogen atoms on both the pyridine and pyrazole rings can be protonated. This ionization state is critical as it directly influences:

- Aqueous Solubility: The charged (protonated) form is generally more soluble in aqueous media than the neutral form.
- Membrane Permeability: The neutral form is more lipophilic and thus more readily crosses biological membranes.

- Target Binding: The specific protonation state can be essential for forming key ionic or hydrogen-bond interactions with a biological target.

Predicting the precise pKa is challenging due to the electronic interplay between the two rings. Therefore, experimental determination is non-negotiable for any serious drug development program.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

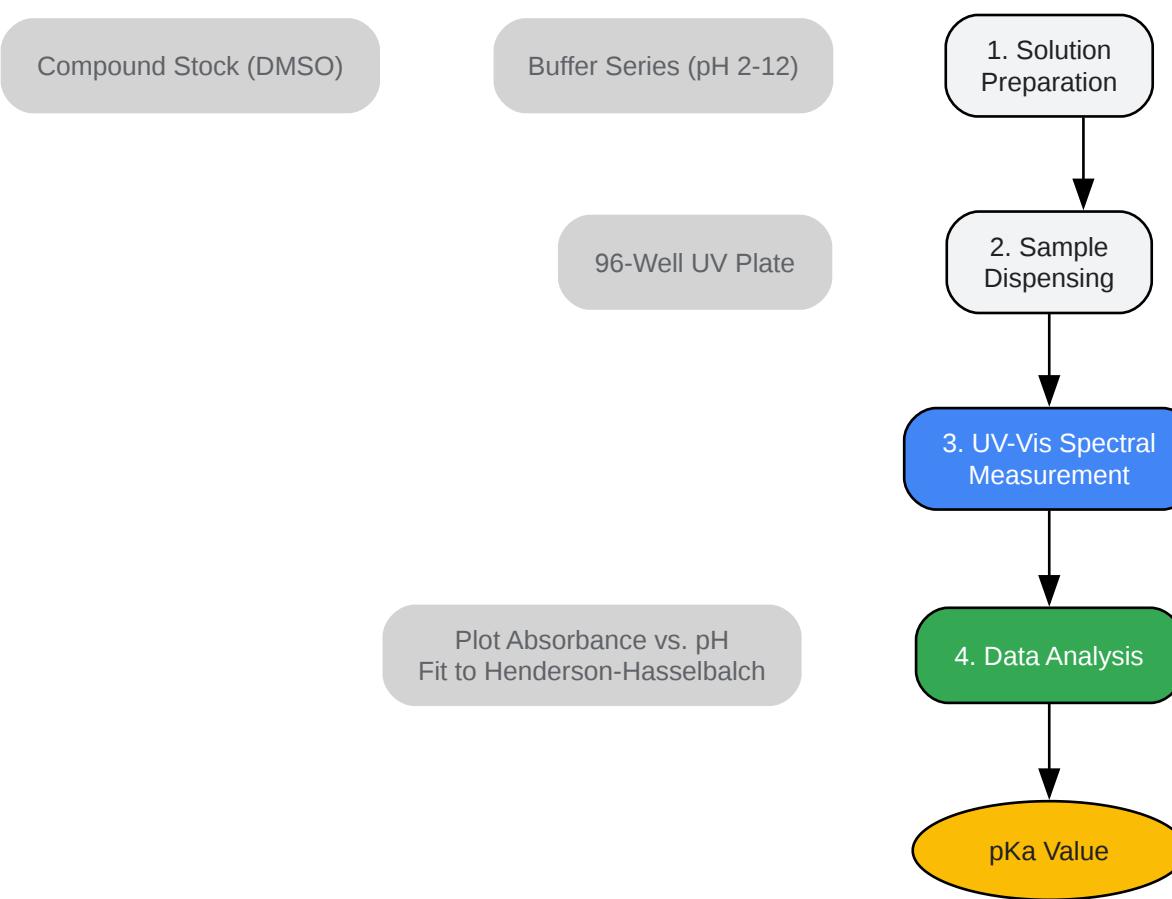
This method leverages the fact that the protonated and neutral forms of a molecule often have different UV-Vis absorption spectra. By monitoring spectral changes across a range of pH values, the pKa can be determined.[7][8][9]

Methodology:

- Preparation of Solutions:
 - Prepare a 10 mM stock solution of **2-(5-methyl-1H-pyrazol-3-yl)pyridine** in DMSO.[8]
 - Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M KCl) covering a wide pH range (e.g., pH 2 to 12).[8]
- Sample Preparation:
 - In a 96-well UV-transparent microplate, add a small, fixed volume of the DMSO stock solution to each well containing the different pH buffers. The final DMSO concentration should be kept low ($\leq 2\%$ v/v) to minimize its effect on the pKa.[8]
- Spectral Measurement:
 - Record the full UV-Vis spectrum (e.g., 230–500 nm) for each well using a microplate spectrophotometer.[8]
- Data Analysis:
 - Select one or more wavelengths where the absorbance changes significantly with pH.

- Plot absorbance at the chosen wavelength(s) against pH. The resulting curve will be sigmoidal.
- The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal.[10][11] This can be determined by fitting the data to the Henderson-Hasselbalch equation.[10]

Diagram 1: Workflow for pKa Determination via UV-Vis Spectrophotometry



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Caption: Workflow for determining pKa using UV-Vis spectrophotometry.

Lipophilicity (logP / logD): A Measure of Membrane Permeability Scientific Importance

Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its pharmacokinetic profile. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

- logP: Refers to the partition coefficient of the neutral species.
- logD: Refers to the distribution coefficient at a specific pH, accounting for both neutral and ionized species. For ionizable compounds, logD is the more physiologically relevant parameter.

A compound's logD value influences its absorption, distribution, metabolism, and excretion (ADME) properties. An optimal logD (typically between 1 and 3) is often sought to balance aqueous solubility with membrane permeability.

Physicochemical Data

- Computed XLogP3: 1.2[5]

This computed value suggests that the neutral form of the molecule has moderate lipophilicity. However, this value does not account for ionization. The experimental logD at physiological pH (7.4) is essential for an accurate assessment.

Experimental Protocol: logD Determination by the Shake-Flask Method

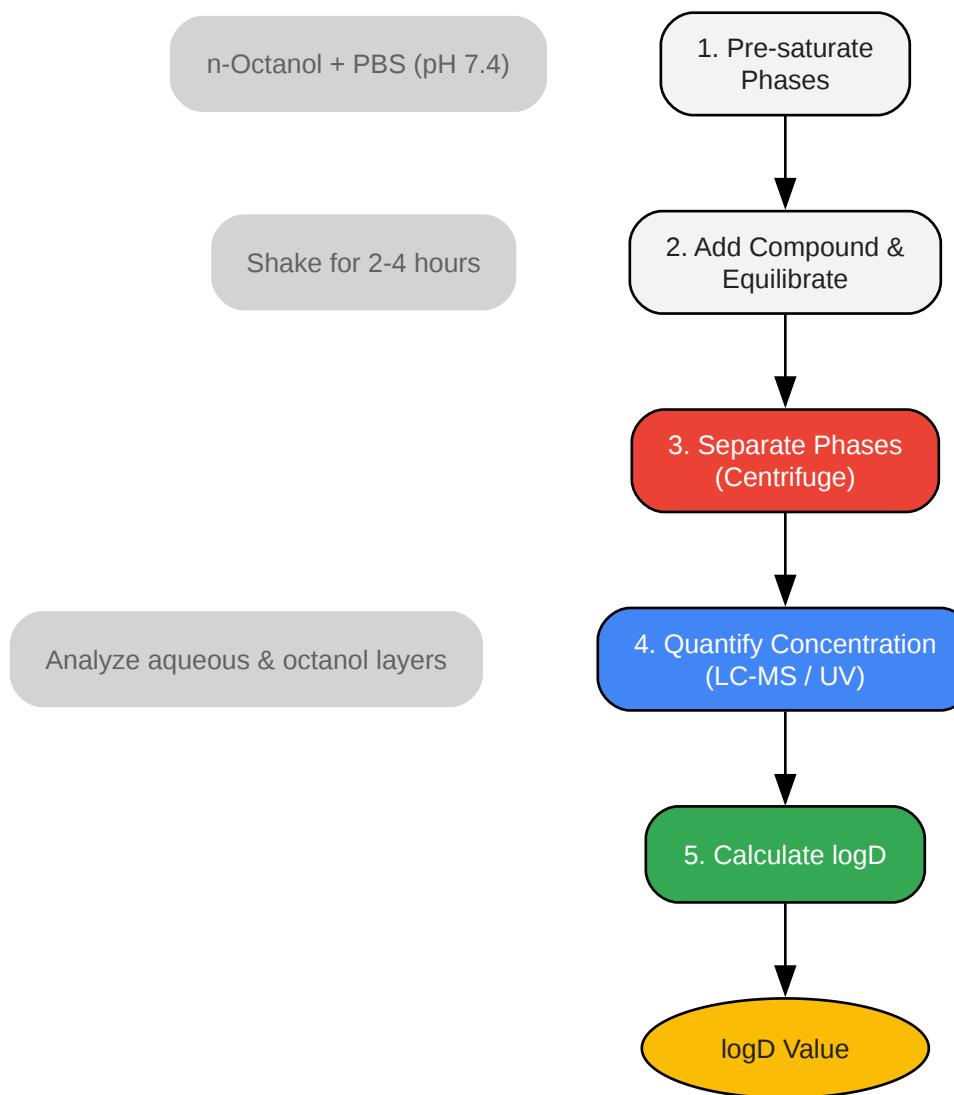
The shake-flask method is the gold-standard technique for measuring logP and logD.[12] It involves directly measuring the concentration of the analyte in two immiscible phases after they have reached equilibrium.[13]

Methodology:

- Phase Preparation:
 - Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.[14] This ensures that the two phases are in thermodynamic equilibrium.

- Partitioning:
 - Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
 - Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and PBS.[13]
 - Cap the vial and shake or agitate it for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.[15]
- Phase Separation:
 - Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[13]
- Quantification:
 - Carefully withdraw an aliquot from each phase.
 - Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
- Calculation:
 - The logD is calculated as: $\log D = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$ [12]

Diagram 2: Workflow for logD Determination via Shake-Flask Method



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Caption: Workflow for determining logD using the shake-flask method.

Aqueous Solubility: The Foundation of Bioavailability Scientific Importance

Aqueous solubility is arguably one of the most critical physicochemical properties. A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target.^[17] Poor solubility is a leading cause of compound attrition in drug discovery.^[18]

- Kinetic Solubility: Measured after a short incubation period, relevant for high-throughput screening and early discovery where compounds are introduced from a DMSO stock.[15][19]
- Thermodynamic Solubility: The true equilibrium solubility, measured after a long incubation of excess solid, crucial for pre-formulation and late-stage development.[18][19]

Physicochemical Data

- Qualitative Solubility: Soluble in Deuterated Chloroform and DMSO.[20]

Quantitative aqueous solubility data is not publicly available and must be determined experimentally. A goal for many drug discovery projects is a solubility of >60 µg/mL.[19]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This assay is designed to rapidly assess the solubility of many compounds in early discovery. [19][21] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Methodology (Direct UV Method):

- Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
- Sample Preparation:
 - Add a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[21]
 - Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[21]
- Incubation: Mix thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[15][21]
- Filtration: Filter the solution through a solubility filter plate to remove any precipitated (undissolved) compound.[19]

- Quantification:
 - Transfer the filtrate to a UV-transparent plate.
 - Measure the UV absorbance of the filtrate using a spectrophotometer.[\[21\]](#)
- Data Analysis:
 - Compare the absorbance of the filtered sample to a standard curve prepared by diluting the DMSO stock in a solvent system where it is fully soluble (e.g., 50% acetonitrile/water).
 - The solubility is the highest concentration that remains in solution after incubation and filtration.

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